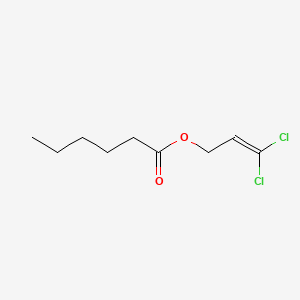![molecular formula C14H28I2N2 B14345572 6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide CAS No. 91920-12-6](/img/structure/B14345572.png)
6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,9-Diazadispiro[525~9~2~6~]hexadecane-6,9-diium diiodide is a complex organic compound known for its unique structural properties It is characterized by a spirocyclic framework, which includes two nitrogen atoms and two iodine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Diazadispiro[525~9~2~6~]hexadecane-6,9-diium diiodide typically involves multiple steps, starting with the formation of the spirocyclic core This can be achieved through a series of cyclization reactions, often involving the use of nitrogen-containing precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can lead to a wide range of substituted derivatives.
科学的研究の応用
6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
類似化合物との比較
Similar Compounds
3,12-Dioxa-6,9-diazoniadispiro[5.2.5.2]hexadecane dibromide: Similar spirocyclic structure but with bromine atoms instead of iodine.
6,9-Diazoniadispiro[5.2.5.2]hexadecane dibromide: Another similar compound with bromine atoms.
Uniqueness
6,9-Diazadispiro[525~9~2~6~]hexadecane-6,9-diium diiodide is unique due to its specific iodine atoms, which can impart different chemical and biological properties compared to its bromine-containing analogs
特性
CAS番号 |
91920-12-6 |
|---|---|
分子式 |
C14H28I2N2 |
分子量 |
478.19 g/mol |
IUPAC名 |
6,9-diazoniadispiro[5.2.59.26]hexadecane;diiodide |
InChI |
InChI=1S/C14H28N2.2HI/c1-3-7-15(8-4-1)11-13-16(14-12-15)9-5-2-6-10-16;;/h1-14H2;2*1H/q+2;;/p-2 |
InChIキー |
ZNFSMBXMDBPKMD-UHFFFAOYSA-L |
正規SMILES |
C1CC[N+]2(CC1)CC[N+]3(CCCCC3)CC2.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




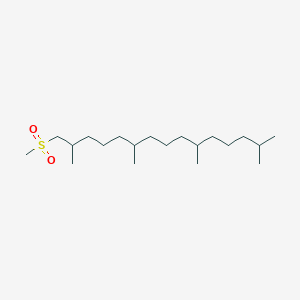
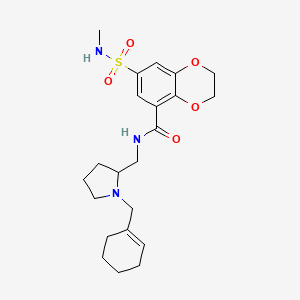

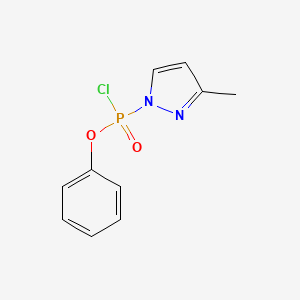

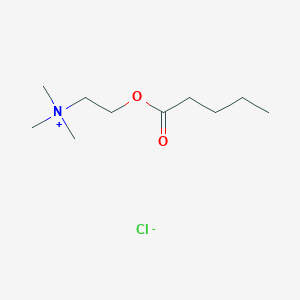
![Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate](/img/structure/B14345529.png)


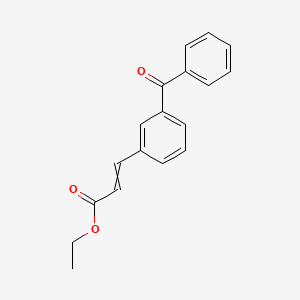
acetate](/img/structure/B14345564.png)
